molecular formula C13H15N3OS B15090805 N-(5-(3-Aminopropyl)thiazol-2-yl)benzamide

N-(5-(3-Aminopropyl)thiazol-2-yl)benzamide

Cat. No.: B15090805
M. Wt: 261.34 g/mol
InChI Key: IFKNRUTYXBHGAG-UHFFFAOYSA-N
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Description

N-(5-(3-Aminopropyl)thiazol-2-yl)benzamide is a chemical compound designed for research use only, featuring a benzamide moiety linked to a 2-aminothiazole scaffold, a structure recognized for its diverse biological and material science applications . This scaffold is of significant interest in neuroscience research. Compounds within the N-(thiazol-2-yl)benzamide class have been identified as the first selective antagonists for the Zinc-Activated Channel (ZAC), an atypical member of the pentameric ligand-gated ion channel family . These antagonists, such as the well-characterized analog TTFB, act as negative allosteric modulators, exhibiting state-dependent inhibition and high selectivity over other Cys-loop receptors like 5-HT3, nACh, GABAA, and glycine receptors, making them valuable pharmacological tools for probing ZAC's physiological functions . Beyond neuropharmacology, the 2-aminothiazole core is a privileged structure in oncology drug discovery . Researchers are investigating similar structures for their potential as kinase inhibitors, targeting signaling pathways involved in cancer cell proliferation and survival . The specific 3-aminopropyl substitution on the thiazole ring may offer a handle for further chemical modification or influence the compound's physicochemical properties and binding interactions. This product is intended for research applications only and is not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C13H15N3OS

Molecular Weight

261.34 g/mol

IUPAC Name

N-[5-(3-aminopropyl)-1,3-thiazol-2-yl]benzamide

InChI

InChI=1S/C13H15N3OS/c14-8-4-7-11-9-15-13(18-11)16-12(17)10-5-2-1-3-6-10/h1-3,5-6,9H,4,7-8,14H2,(H,15,16,17)

InChI Key

IFKNRUTYXBHGAG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC2=NC=C(S2)CCCN

Origin of Product

United States

Synthetic Methodologies and Chemical Derivatization Strategies for N 5 3 Aminopropyl Thiazol 2 Yl Benzamide

Retrosynthetic Analysis and Strategic Disconnections

A logical retrosynthetic analysis of N-(5-(3-Aminopropyl)thiazol-2-yl)benzamide suggests key disconnections to simplify the molecule into readily available starting materials. The primary disconnection points are the two amide bonds.

The final benzamide (B126) linkage can be disconnected to reveal benzoyl chloride (or benzoic acid) and the core intermediate, 5-(3-aminopropyl)thiazol-2-amine. This disconnection is strategically sound as the formation of an amide bond from an amine and an acyl chloride is a high-yielding and reliable transformation.

Further disconnection of the 5-(3-aminopropyl)thiazol-2-amine intermediate involves breaking the C-C bond between the thiazole (B1198619) ring and the propyl side chain. This leads to a 5-halomethyl-2-aminothiazole precursor and a suitable three-carbon nucleophile with a protected amine. However, a more common and robust approach involves disconnecting the thiazole ring itself.

This leads to the classic Hantzsch thiazole synthesis precursors: a thiourea (B124793) and an α-halocarbonyl compound. In this case, the α-halocarbonyl would need to incorporate the protected 3-aminopropyl side chain. This retrosynthetic pathway is often preferred due to the efficiency and versatility of the Hantzsch reaction in forming substituted thiazole rings.

A plausible retrosynthetic pathway is outlined below:

Target MoleculePrecursorsStarting Materials
This compound5-(3-Aminopropyl)thiazol-2-amine + Benzoyl chlorideThiourea, an appropriate α-halocarbonyl, and Benzoyl chloride

Synthesis of the Thiazole Ring Nucleus

The formation of the 2-aminothiazole (B372263) core is a critical step in the synthesis of the target molecule. The Hantzsch thiazole synthesis is the most widely employed method for this purpose.

Condensation Reactions with Thiourea and α-Halo Ketones/Esters

The Hantzsch thiazole synthesis involves the condensation reaction between an α-halocarbonyl compound and a thioamide, most commonly thiourea, to yield a thiazole derivative. nih.gov For the synthesis of the target molecule's core, an α-haloketone or α-haloester bearing the protected 3-aminopropyl side chain at the appropriate position would be required.

The general mechanism involves the initial nucleophilic attack of the sulfur atom of thiourea on the carbon bearing the halogen, followed by an intramolecular condensation between the newly formed thiol group and the carbonyl carbon, and subsequent dehydration to form the aromatic thiazole ring.

A representative reaction is shown in the table below:

Reactant 1Reactant 2ProductConditions
α-Halo Ketone/EsterThiourea2-Aminothiazole derivativeTypically refluxing in a protic solvent like ethanol

Alternative Cyclization Approaches for Thiazole Formation

While the Hantzsch synthesis is predominant, other methods for thiazole formation exist. The Cook-Heilbron synthesis, for instance, produces 5-aminothiazoles from the reaction of α-aminonitriles with reagents like carbon disulfide. However, for the specific substitution pattern of the target molecule, where the amino group is at the 2-position and the side chain at the 5-position, the Hantzsch synthesis remains the more direct and applicable approach.

Introduction of the 3-Aminopropyl Side Chain

The incorporation of the 3-aminopropyl side chain at the C5 position of the thiazole ring is a key challenge. This can be achieved either by building the thiazole ring from a precursor already containing this side chain or by functionalizing a pre-formed thiazole ring.

Nucleophilic Substitution Reactions for Amine Incorporation

One common strategy involves the use of a 2-amino-5-halomethylthiazole as a building block. This intermediate can then undergo a nucleophilic substitution reaction with a protected form of 3-aminopropanol or a related nucleophile. For instance, the sodium salt of N-Boc-3-aminopropanol could displace a bromide from 2-amino-5-(bromomethyl)thiazole. Subsequent oxidation and deprotection steps would be necessary to yield the desired side chain.

Alternatively, and more directly, the Hantzsch synthesis can be performed with an α-haloketone that already contains the protected aminopropyl moiety. For example, 1-bromo-5-(tert-butoxycarbonylamino)pentan-2-one could be reacted with thiourea to directly form 2-amino-5-(3-(tert-butoxycarbonylamino)propyl)thiazole.

Protective Group Strategies for Amino Functionality

The primary amine of the 3-aminopropyl side chain is highly nucleophilic and would interfere with the various reaction steps, including the thiazole ring formation and the final N-benzoylation. Therefore, it is essential to protect this functional group.

The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability in a wide range of reaction conditions and its ease of removal under acidic conditions. The amine can be protected by reacting it with di-tert-butyl dicarbonate (B1257347) (Boc₂O).

The final deprotection step to reveal the primary amine is typically achieved by treatment with a strong acid, such as trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM) or hydrochloric acid (HCl) in dioxane. nih.gov

Below is a table summarizing the protection and deprotection of the amino group:

Protection StepReagentsDeprotection StepReagents
N-Boc ProtectionDi-tert-butyl dicarbonate (Boc₂O), Base (e.g., triethylamine)Acidic DeprotectionTrifluoroacetic acid (TFA) in DCM or HCl in Dioxane

The final step in the synthesis is the N-benzoylation of the 2-amino group of the thiazole. This is typically carried out by reacting the 2-aminothiazole intermediate with benzoyl chloride in the presence of a base, such as pyridine (B92270) or triethylamine, to neutralize the HCl byproduct. This reaction is generally efficient and provides the target molecule, this compound, after the final deprotection of the side-chain amine.

Formation of the Benzamide Linkage

The construction of the benzamide bond is a pivotal step in the synthesis of the target compound. This transformation is typically achieved through standard amidation reactions, primarily utilizing activated carboxylic acid derivatives like acyl chlorides or employing peptide coupling reagents to facilitate the reaction between a carboxylic acid and an amine.

A conventional and often high-yielding method for forming the benzamide linkage involves the reaction of an aminothiazole precursor with a benzoyl chloride. In a typical procedure, the 2-amino-5-(3-aminopropyl)thiazole would be reacted with a suitably substituted benzoyl chloride in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid byproduct.

While direct synthesis using the unprotected 2-amino-5-(3-aminopropyl)thiazole can be complicated by the presence of the primary amine on the propyl chain, a more strategic approach involves the use of a protected aminopropyl group. For instance, the synthesis could start from a Boc-protected aminopropylthiazole derivative, which would then be acylated at the 2-amino position of the thiazole ring. The final step would involve the deprotection of the aminopropyl chain under acidic conditions.

General Reaction Scheme:

This method is advantageous due to the high reactivity of acyl chlorides, often leading to rapid reaction times and high conversions.

An alternative and widely used approach for the formation of the benzamide bond is the use of peptide coupling reagents. These reagents activate the carboxylic acid, facilitating its reaction with the amine under mild conditions, which is particularly beneficial when dealing with sensitive functional groups.

A plausible synthetic route would involve coupling a protected 3-aminopropanoic acid with a 2-aminothiazole derivative, followed by deprotection and subsequent coupling with a benzoic acid derivative. For instance, commercially available ethyl 2-aminothiazole-5-carboxylate can be coupled with N-Boc-3-aminopropanoic acid using reagents like 1-hydroxybenzotriazole (B26582) (HOBt) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC). Following the saponification of the ester and reduction of the resulting carboxylic acid to an alcohol, which is then converted to an amine, the Boc protecting group can be removed to yield the aminopropylthiazole precursor. This intermediate can then be coupled with various benzoic acids using a coupling reagent such as O-(7-azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (B91526) (HATU). nih.gov

Table 1: Common Peptide Coupling Reagents for Benzamide Formation

Reagent Full Name Activating Agent
DCC Dicyclohexylcarbodiimide Carbodiimide
EDC 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide Carbodiimide
HATU O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate Uronium Salt
HBTU O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate Uronium Salt
PyBOP (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate Phosphonium Salt

This methodology offers a high degree of flexibility, allowing for the introduction of a wide range of substituents on both the benzoic acid and the aminothiazole components.

Exploration of Analogues and Structural Modifications

The systematic exploration of analogues through structural modifications is a cornerstone of medicinal chemistry, aiming to enhance potency, selectivity, and pharmacokinetic properties. For this compound, derivatization strategies focus on the thiazole ring, the benzamide phenyl ring, and the aminopropyl chain.

Modifications to the thiazole ring can significantly impact the biological activity of the compound. Structure-activity relationship (SAR) studies on related N-(thiazol-2-yl)-benzamide analogues have shown that substitutions at the 4- and 5-positions of the thiazole ring are critical. semanticscholar.org

For instance, the introduction of small alkyl or functionalized groups at these positions can be achieved by starting with appropriately substituted 2-aminothiazole precursors. The classic Hantzsch thiazole synthesis, involving the condensation of an α-haloketone with a thiourea, provides a versatile route to such precursors. By varying the α-haloketone, a diverse array of substituents can be installed on the thiazole ring.

Table 2: Examples of Thiazole Ring Substitutions and Their Potential Impact

Position Substituent Synthetic Precursor Example Potential Impact on Activity
C4 Methyl 1-Chloroacetone May enhance binding affinity
C4 Phenyl 2-Bromoacetophenone Can introduce steric bulk and alter electronic properties
C5 Carboxylate Diethyl 2-chloro-3-oxosuccinate Provides a handle for further functionalization
C5 Bromo N-Bromosuccinimide Allows for subsequent cross-coupling reactions

These modifications allow for a fine-tuning of the molecule's interaction with its biological target.

The electronic and steric properties of the benzamide phenyl ring can be readily modified by employing a diverse range of substituted benzoic acids in the final coupling step. This strategy allows for the exploration of a wide chemical space to optimize biological activity.

The synthesis of these derivatives follows the benzamide formation methodologies described in section 2.4. A library of analogues can be efficiently generated by parallel synthesis, where the aminopropylthiazole core is reacted with an array of commercially available or synthetically prepared benzoic acids.

Table 3: Representative Benzamide Phenyl Ring Derivatizations

Substituent Position Rationale for Modification
Fluoro Ortho, Meta, Para Modulates electronic properties and metabolic stability
Methoxy (B1213986) Ortho, Meta, Para Alters hydrogen bonding capacity and solubility
Trifluoromethyl Meta, Para Increases lipophilicity and can enhance binding affinity
Cyano Para Acts as a hydrogen bond acceptor and polar group

SAR studies have indicated that the position and nature of the substituent on the phenyl ring can have a profound effect on the compound's potency and selectivity. semanticscholar.org

The aminopropyl chain serves as a flexible linker, and its modification can influence the compound's conformational preferences and ability to interact with its target. Strategies for modifying this chain include altering its length, introducing substituents, or replacing the amine functionality.

Homologation of the aminopropyl chain to an aminobutyl or aminopentyl chain can be achieved by starting with the corresponding Boc-protected amino acid (e.g., 4-(tert-butoxycarbonylamino)butanoic acid) in the initial coupling step. nih.gov N-methylation of the amide linkage can also be explored to probe the importance of the amide proton as a hydrogen bond donor. nih.gov

Furthermore, the linkage itself can be altered. For instance, the amide bond can be reversed, or replaced with other functional groups such as sulfonamides or ureas, to explore different chemical properties and potential interactions. These modifications often require the development of bespoke synthetic routes to access the necessary precursors.

Molecular Targets and Biological Activity Profiles of N 5 3 Aminopropyl Thiazol 2 Yl Benzamide

Inhibition of Mitotic Kinesin Proteins

N-(5-(3-Aminopropyl)thiazol-2-yl)benzamide and its analogs represent a class of molecules that exert their biological effects through the inhibition of specific mitotic kinesin proteins. These proteins are crucial for the proper execution of mitosis, the process of cell division. By targeting these motor proteins, these compounds can disrupt the mitotic spindle, a complex apparatus essential for the accurate segregation of chromosomes into daughter cells. This interference with mitosis has significant implications for cell cycle progression.

Research has identified the human mitotic kinesin HSET, also known as KIFC1, as a primary molecular target for this class of benzamide (B126) derivatives. nih.govnih.govacs.org HSET is a member of the kinesin-14 family of motor proteins which plays a critical role in organizing microtubules within the mitotic spindle. nih.gov In many cancer cells, which are characterized by an abnormal number of centrosomes (centrosome amplification), HSET is essential for survival. It functions by clustering these extra centrosomes, enabling the formation of a pseudo-bipolar spindle and allowing the cancerous cells to continue to divide. nih.govnih.govacs.org By inhibiting HSET, these compounds prevent this crucial clustering, leading to mitotic errors and potentially cell death in these cancer cells. nih.govnih.gov

Initial high-throughput screening identified derivatives of this compound as possessing micromolar inhibitory activity against HSET in vitro. nih.govnih.govacs.org Subsequent structure-activity relationship (SAR) studies led to the development of analogs with significantly improved potency, achieving nanomolar biochemical potency. nih.govnih.govacs.org The inhibitory concentration (IC₅₀) values, which represent the concentration of the inhibitor required to reduce the enzyme's activity by half, demonstrate this progression.

Compound ClassTargetBiochemical Potency (IC₅₀)
Initial Thiazole-based CompoundsHSET (KIFC1)Micromolar (µM) range nih.govacs.org
Optimized Thiazole-based CompoundsHSET (KIFC1)Nanomolar (nM) range nih.gov

This table illustrates the progression from initial micromolar inhibitors to more potent nanomolar inhibitors of HSET.

The mechanism by which these thiazole-based compounds inhibit HSET has been determined to be ATP-competitive. nih.govnih.govacs.org Kinesin motor proteins like HSET utilize the energy derived from ATP hydrolysis to move along microtubules. nih.gov An ATP-competitive inhibitor functions by binding to the same site on the enzyme as ATP, the enzyme's natural substrate. This direct competition prevents ATP from binding and being hydrolyzed, thereby inhibiting the motor function of the kinesin. nih.gov Experimental evidence supporting this mechanism includes the observation of decreased inhibitory activity when the concentration of ATP is increased in biochemical assays. nih.gov

A key feature of this compound class is its high selectivity for HSET over other mitotic kinesins, such as Eg5 (also known as KIF11). nih.govnih.govacs.org Eg5 is another critical mitotic kinesin that has an opposing function to HSET; it is responsible for pushing the spindle poles apart. The selectivity of these inhibitors is crucial because non-selective inhibition of multiple kinesins could lead to complex and unpredictable cellular effects. The ability to specifically inhibit HSET without significantly affecting Eg5 allows for a more targeted disruption of the mitotic processes that are uniquely dependent on HSET, particularly in cancer cells with extra centrosomes. nih.govnih.govacs.org

The inhibition of HSET in cells with amplified centrosomes leads to a distinct and observable cellular phenotype. As HSET is responsible for clustering these extra centrosomes, its inhibition disrupts this process. nih.gov Consequently, the cells are unable to form a normal bipolar mitotic spindle. Instead, they form multipolar spindles, where chromosomes are pulled in multiple directions. nih.govnih.govacs.org This aberrant spindle formation ultimately leads to improper chromosome segregation during cell division. nih.govnih.gov The induction of this multipolar phenotype is a hallmark of HSET inhibition and is a direct consequence of the disruption of centrosome clustering. nih.govacs.org

Cellular ProcessEffect of HSET InhibitionResulting Phenotype
Centrosome ClusteringDisrupted nih.govFailure to form a bipolar spindle nih.govnih.gov
Mitotic Spindle FormationAberrant nih.govnih.govFormation of multipolar spindles nih.govnih.govacs.org

This table summarizes the cellular consequences of inhibiting the HSET protein.

Kinesin HSET (KIFC1) as a Primary Molecular Target

Antimicrobial Efficacy

The thiazole (B1198619) ring is a fundamental structural motif in numerous synthetic compounds and natural products that exhibit a wide range of biological activities. biointerfaceresearch.comjchemrev.com Derivatives of thiazole have been extensively investigated for their potential as antimicrobial agents, demonstrating efficacy against a variety of pathogenic bacteria and fungi. biointerfaceresearch.commdpi.com

Thiazole derivatives have demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria. biointerfaceresearch.commdpi.com The versatility of the thiazole scaffold allows for chemical modifications that can enhance its potency and spectrum of activity. mdpi.com For instance, studies have shown that certain 2,4-disubstituted thiazole derivatives, particularly those with a trichlorophenyl group, exhibit significant inhibitory effects against organisms such as Bacillus subtilis, Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. mdpi.com

Research into thiazole-quinolinium derivatives has identified compounds with potent bactericidal activity against multidrug-resistant strains, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE). rsc.org Similarly, a series of newly synthesized heteroaryl(aryl) thiazole derivatives showed moderate to good antibacterial activity, with Minimum Inhibitory Concentrations (MIC) ranging from 0.17 to >3.75 mg/mL. mdpi.com The structure-activity relationship in one study revealed that a 2-(3,4-dimethoxyphenyl)ethanamine substituent at position 4 and a phenol (B47542) group at position 2 of the thiazole ring were beneficial for antibacterial action. mdpi.com Another study on N-(thiazol-2-yl)benzenesulfonamide derivatives reported that compounds with 4-tert-butyl and 4-isopropyl substitutions displayed attractive antibacterial activity against multiple strains, with one derivative showing a low MIC of 3.9 μg/mL against S. aureus. nih.gov

The following table summarizes the antibacterial activity of selected thiazole derivatives from various studies.

Compound ClassTest Organism(s)Activity/MIC ValuesReference(s)
Heteroaryl(aryl) ThiazolesS. aureus, B. subtilis, E. coli, P. aeruginosaMIC: 0.17 to >3.75 mg/mL mdpi.com
4-(4-bromophenyl)-thiazol-2-amine derivativesS. aureus, E. coli, B. subtilisMIC (S. aureus, E. coli): 16.1 µM; MIC (B. subtilis): 28.8 µM jchemrev.com
Thiazole-Quinolinium DerivativesMRSA, VRE, NDM-1 E. coliPotent bactericidal activity rsc.org
N-(thiazol-2-yl)benzenesulfonamidesS. aureus, A. xylosoxidansMIC: 3.9 μg/mL nih.gov
Benzo[d]thiazole DerivativesMRSA, E. coliSignificant activity at 50–75 μg/mL nih.gov

This table is for illustrative purposes and includes data from different studies on various thiazole derivatives, not specifically this compound.

The antifungal potential of thiazole derivatives is well-documented, with some compounds showing efficacy comparable to established antifungal drugs like ketoconazole (B1673606) and fluconazole. jchemrev.comnih.gov They have been tested against a range of fungal pathogens, including various Candida species and Aspergillus niger. jchemrev.comnih.gov

A study on newly synthesized (2-(cyclopropylmethylidene)hydrazinyl)thiazole derivatives reported very strong activity against 30 clinical isolates of Candida albicans, with MIC values ranging from 0.008 to 7.81 µg/mL. nih.govnih.gov The minimum fungicidal concentration (MFC) values were typically 2- to 4-fold higher than the MICs. nih.gov Another study investigating heteroaryl(aryl) thiazole derivatives found their antifungal activity to be generally better than their antibacterial activity, with MICs in the range of 0.06–0.47 mg/mL. researchgate.net

The following table presents the antifungal activity of selected thiazole derivatives.

Compound ClassTest Organism(s)Activity/MIC/MFC ValuesReference(s)
Heteroaryl(aryl) ThiazolesFungal StrainsMIC: 0.06–0.47 mg/mL; MFC: 0.11–0.94 mg/mL researchgate.net
(2-(cyclopropylmethylidene)hydrazinyl)thiazolesCandida albicans (clinical isolates)MIC: 0.008–7.81 µg/mL; MFC: 0.015–31.25 µg/mL nih.gov
4-(4-bromophenyl)-thiazol-2-amine derivativesA. niger, C. albicansMIC (A. niger): 16.2 µM; MIC (C. albicans): 15.3 µM jchemrev.com
Benzo[d]thiazole DerivativesAspergillus nigerSignificant activity at 50–75 μg/mL nih.gov

This table is for illustrative purposes and includes data from different studies on various thiazole derivatives, not specifically this compound.

The antimicrobial effects of thiazole derivatives are believed to stem from multiple mechanisms of action. The amphiphilic nature of some thiazole compounds, possessing both hydrophobic and hydrophilic components, may facilitate their permeation into microbial cell membranes. mdpi.com This can lead to membrane disruption, leakage of cytoplasmic contents, and ultimately, cell death. mdpi.com

More specific molecular targets have also been identified.

Inhibition of Cell Division: Certain thiazole-quinolinium derivatives have been shown to interfere with bacterial cell division by stimulating the polymerization of the FtsZ protein. rsc.org This disrupts the formation of the Z-ring, a critical step in bacterial cytokinesis, leading to cell elongation and inhibition of growth. rsc.org

Enzyme Inhibition: Thiazole derivatives can act as inhibitors of crucial microbial enzymes.

DNA Gyrase: The bacterial enzyme DNA gyrase, particularly its GyrB subunit, has been identified as a target for some thiazole-based compounds. researchgate.net Inhibition of this enzyme interferes with DNA replication and repair.

MurB Enzyme: Docking studies suggest that the antibacterial activity of some thiazole derivatives may arise from the inhibition of the E. coli MurB enzyme, which is involved in peptidoglycan biosynthesis. researchgate.net

14α-Lanosterol Demethylase: The antifungal action of certain thiazoles is likely due to the inhibition of 14α-lanosterol demethylase (CYP51), a key enzyme in the fungal ergosterol (B1671047) biosynthesis pathway. researchgate.net This disrupts the integrity of the fungal cell membrane. nih.gov

Modulation of Ion Channels and Receptors

The Zinc-Activated Channel (ZAC) is a unique member of the Cys-loop receptor superfamily of pentameric ligand-gated ion channels. researchgate.netnih.gov It is activated by zinc ions (Zn²⁺) and protons (H⁺) and displays constitutive (spontaneous) activity. researchgate.netnih.gov Through a compound library screening, N-(thiazol-2-yl)-benzamide analogs were identified as the first selective antagonists of the ZAC. researchgate.netnih.govku.dk The initial lead compound discovered was 2-(5-bromo-2-chlorobenzamido)-4-methylthiazole-5-methyl ester. researchgate.netnih.govnih.gov

Following the identification of the lead compound, extensive research was conducted to characterize the antagonist properties of this new class of molecules at the ZAC. researchgate.netnih.gov

A structure-activity relationship (SAR) study involving 61 analogs was performed to understand the chemical features essential for ZAC antagonism and to identify more potent inhibitors. nih.gov This investigation led to the discovery of several analogs, such as N-(4-(tert-butyl)thiazol-2-yl)-3-fluorobenzamide (TTFB), with improved potency (IC₅₀ values of 1–3 μM) and complete inhibition of Zn²⁺-induced responses. researchgate.netnih.gov

The antagonist properties were characterized in detail using two-electrode voltage clamp electrophysiology in Xenopus oocytes expressing the ZAC. researchgate.netnih.gov

Mode of Action: The lead compound displayed largely non-competitive antagonism of Zn²⁺-induced signaling. researchgate.netnih.gov Further studies with the more potent analog, TTFB, demonstrated that it targets the transmembrane and/or intracellular domains of the receptor. This evidence collectively suggests that N-(thiazol-2-yl)-benzamide analogs act as negative allosteric modulators of the ZAC. researchgate.netnih.govnih.gov

Inhibition Profile: TTFB was found to be a roughly equipotent antagonist of ZAC signaling evoked by both Zn²⁺ and H⁺. researchgate.netnih.gov It also effectively blocked the spontaneous activity of the channel. researchgate.net The slow onset of the channel block by TTFB suggested that its inhibitory action is state-dependent. researchgate.netnih.gov

Selectivity: The selectivity of these antagonists was a key finding. TTFB was shown to be a selective ZAC antagonist, exhibiting no significant agonist, antagonist, or modulatory activity at other Cys-loop receptors, including 5-HT₃A, α₃β₄ nicotinic acetylcholine, α₁β₂γ₂ₛ GABAₐ, or α₁ glycine (B1666218) receptors, when tested at a concentration of 30 μM. researchgate.netnih.govnih.gov

The following table summarizes the antagonist potency of selected N-(thiazol-2-yl)-benzamide analogs at the Zinc-Activated Channel.

CompoundDescriptionIC₅₀ Value (μM)Maximum Inhibition (%)Reference(s)
1 2-(5-bromo-2-chlorobenzamido)-4-methylthiazole-5-methyl ester11 ± 171 ± 2 nih.gov
2b N-(4-(tert-butyl)thiazol-2-yl)picolinamide1.3 ± 0.1100 ± 1 nih.gov
3f N-(4-(tert-butyl)thiazol-2-yl)-3-methoxybenzamide6.8 ± 0.991 ± 1 nih.gov
4c N-(4-(tert-butyl)thiazol-2-yl)-3,5-difluorobenzamide2.5 ± 0.2100 ± 1 nih.gov
5a (TTFB) N-(4-(tert-butyl)thiazol-2-yl)-3-fluorobenzamide2.9 ± 0.299 ± 1 nih.gov

Data obtained from functional characterization at ZAC expressed in Xenopus oocytes. nih.gov

Interactions with Adenosine (B11128) Receptors

While direct studies on the interaction of this compound with adenosine receptors are not extensively available, the broader class of 2-aminothiazole (B372263) derivatives has been investigated for its affinity and selectivity towards these G protein-coupled receptors. The structure of this compound, featuring a 2-aminothiazole core, suggests potential interactions with adenosine receptors, which are important therapeutic targets.

For the general class of 2-aminothiazole derivatives, structure-affinity relationship (SAR) studies have revealed key determinants for binding to A1 and A3 adenosine receptors. The nature and position of substituents on both the thiazole ring and the amide portion of the molecule play a critical role in defining the affinity and selectivity.

For instance, in a series of 2-aminoimidazolyl-thiazole derivatives, the replacement of an aryl/pyridyl substituent at the 5-position of the 2-aminoimidazole scaffold with a thiazole derivative significantly enhanced the affinity for A1, A2A, and A3 adenosine receptors. This highlights the importance of the substitution pattern at position 5 of the heterocyclic core for receptor interaction.

The aminopropyl side chain at the 5-position of the thiazole in "this compound" introduces a flexible and basic moiety. The protonated amine could potentially engage in ionic interactions with acidic residues in the binding pockets of A1 and A3 receptors. The length of the propyl chain provides conformational flexibility, allowing the terminal amino group to orient itself optimally for such interactions.

The selectivity of thiazole-based ligands for different adenosine receptor subtypes is highly dependent on the specific substituents. For example, in one study on 2-aminoimidazole derivatives, certain chloro substitutions on an N-aryl group were found to enhance affinity towards the A3 receptor. Conversely, other substituents like 4-methoxy or 4-pyridyl on an aryl ketone moiety were detrimental to adenosine receptor affinities.

In the case of "this compound," the benzamide group at the 2-amino position is a significant feature. The aromatic ring of the benzoyl group can participate in hydrophobic or π-stacking interactions within the receptor binding site. The nature and position of substituents on this phenyl ring are expected to be major determinants of selectivity between the A1 and A3 subtypes. For instance, studies on related scaffolds have shown that a methoxy (B1213986) group at the 4-position of a phenyl ring can significantly increase binding affinity and selectivity for the A3 receptor.

Other Reported Bioactivities within Related Chemical Scaffolds

Antiproliferative Effects on Cancer Cell Lines (General Thiazole Context)

The thiazole ring is a prominent scaffold in medicinal chemistry and is present in a number of compounds that have demonstrated significant antiproliferative effects against various cancer cell lines. nih.govnih.govresearchgate.netnih.govresearchgate.net While the specific antiproliferative activity of this compound has not been detailed, the broader context of thiazole derivatives suggests this as a potential area of biological activity.

Thiazole-containing compounds have been shown to exert their anticancer effects through various mechanisms. researchgate.net For example, some derivatives act as inhibitors of key enzymes involved in cancer progression, such as protein kinases. nih.gov Others have been found to induce apoptosis (programmed cell death) in cancer cells and arrest the cell cycle, thereby preventing tumor growth. researchgate.net

Several studies have highlighted the potential of substituted thiazoles as anticancer agents. For instance, a series of novel 2-oxoindolin-3-ylidene thiazole derivatives were synthesized and showed potent antiproliferative activity against a panel of sixty cancer cell lines. nih.gov Another study on 1,3-thiazole amide derivatives of a natural product, Ochraceolide A, also revealed significant cytotoxic and antiproliferative activity against human cancer cell lines. nih.gov The antiproliferative efficacy of these compounds is often evaluated by determining their IC50 values, which represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells.

Below is an interactive table summarizing the antiproliferative activities of some representative thiazole derivatives against various cancer cell lines, as reported in the literature.

Compound ClassCancer Cell LineReported Activity (IC50/GI50)
2-Oxoindolin-3-ylidene thiazole derivativesHepG2 (Liver Cancer)3.13 to 30.54 µM
1,3-Thiazole amide derivatives of Ochraceolide AMCF-7, MDA-MB-231, SiHa1.6 to 12.7 µM
5-acetyl-4-methyl-2-(3-pyridyl) thiazoleHEPG2 (Liver Cancer)23.8 µg/ml
Thiazole-2-acetamide derivativesFour human cancer cell linesAverage GI50 of 6, 7, and 8 µM
2-[2-[4-Hydroxy-3-substituted benzylidene hydrazinyl]-thiazole-4[5H]-onesMCF-7 (Breast Cancer)2.57 ± 0.16 µM
2-[2-[4-Hydroxy-3-substituted benzylidene hydrazinyl]-thiazole-4[5H]-onesHepG2 (Liver Cancer)7.26 ± 0.44 µM

These examples underscore the potential of the thiazole scaffold as a basis for the development of new anticancer agents. The specific substitution pattern on the thiazole ring is crucial for determining the potency and selectivity of the antiproliferative effects.

Anti-inflammatory Properties

There is no available scientific data concerning the anti-inflammatory properties of this compound. Research into its potential effects on inflammatory pathways, such as the inhibition of cyclooxygenase (COX) enzymes or the modulation of inflammatory cytokine production, has not been published. Therefore, its profile as a potential anti-inflammatory agent is currently unknown.

Antioxidant Activity

Specific studies evaluating the antioxidant activity of this compound have not been identified in the scientific literature. There are no published findings on its capacity to scavenge free radicals or to modulate oxidative stress pathways. As a result, its potential as an antioxidant compound has not been established.

Potential in Other Therapeutic Modalities (e.g., Anticonvulsant Activity, Glucokinase Activation, ROR1 Inhibition)

There is a lack of specific research investigating the potential of this compound in other therapeutic areas.

Anticonvulsant Activity: No studies were found that assessed the anticonvulsant effects of this specific compound in preclinical models of seizures or epilepsy.

Glucokinase Activation: While some N-thiazol-2-yl benzamide derivatives have been explored as glucokinase activators for the potential treatment of type 2 diabetes, there is no research specifically identifying this compound as an activator of this enzyme. nih.govnih.gov

ROR1 Inhibition: Similarly, research into inhibitors of the ROR1 receptor tyrosine kinase for cancer therapy has involved certain benzamide derivatives, but this compound has not been specifically investigated or identified as a ROR1 inhibitor. nih.govresearchgate.net

Due to the absence of direct research, no data tables on the biological activity of this compound can be provided.

Structure Activity Relationship Sar and Computational Studies of N 5 3 Aminopropyl Thiazol 2 Yl Benzamide and Its Derivatives

Comprehensive SAR Analysis for Biological Potency and Selectivity

Structure-activity relationship (SAR) studies are fundamental to understanding how chemical structure translates to biological activity. For the N-(thiazol-2-yl)benzamide scaffold, extensive research has been conducted by modifying its three main components to probe the structural determinants for activity.

The thiazole (B1198619) ring is a crucial component of the N-(5-(3-aminopropyl)thiazol-2-yl)benzamide scaffold, and its substitution pattern significantly influences target interaction and biological activity. researchgate.net Thiazole and its derivatives are known to possess a wide range of pharmaceutical applications, including anticancer and antimicrobial activities. researchgate.netnih.gov

SAR studies on related N-(thiazol-2-yl)benzamide analogs as antagonists for the Zinc-Activated Channel (ZAC) have shown that modifications to the thiazole ring are critical for potency. For instance, the introduction of a bulky substituent like a tert-butyl group at the 4-position of the thiazole ring is well-tolerated and can lead to potent compounds. nih.govsemanticscholar.org Conversely, other substitutions may be detrimental to activity. Combining a 5-methyl-thiazol-2-yl moiety with certain phenyl ring substitutions has been shown to result in inactivity, highlighting the intricate interplay between different parts of the molecule. semanticscholar.org

In the context of anticancer activity, research on N-(5-benzyl-4-(tert-butyl)thiazol-2-yl)-2-(piperazin-1-yl)acetamides demonstrated that the substituted thiazole core is a viable scaffold for developing potent antiproliferative agents. researchgate.net Furthermore, analysis of various thiazole derivatives has indicated that the presence of electron-withdrawing groups (like NO2) or electron-donating groups (like OMe) on an attached benzene (B151609) ring can be beneficial for antimicrobial activity. nih.gov

The benzamide (B126) moiety serves as another critical pharmacophoric element, and its substitution pattern profoundly affects the biological activity of the entire molecule. Alterations on the phenyl ring of the benzamide group have been systematically explored to optimize potency and selectivity.

In studies of ZAC antagonists, a variety of substituents on the phenyl ring were investigated. nih.gov A 3-fluoro substitution on the phenyl ring of an N-(4-(tert-butyl)thiazol-2-yl)benzamide analog resulted in a compound (TTFB) with an IC50 value in the low micromolar range (1–3 μM) and nearly complete inhibition of the target. nih.govsemanticscholar.org In contrast, a pentafluoro substitution on the phenyl ring led to a considerably weaker antagonist. nih.govsemanticscholar.org Similarly, introducing methyl, ethoxy, or acetyl groups at the 3-position decreased ZAC activity, whereas a 3-dimethylamino group was well-tolerated. semanticscholar.org

For anticancer applications, the benzamide portion has also been a key area for modification. In one study, the bioisosteric replacement of a 1H-1,2,3-triazole ring with a 1H-tetrazole ring on the benzamide moiety of a N-(5-benzylthiazol-2-yl)amide scaffold led to a significant enhancement in anti-leukemic potency. researchgate.net This highlights that both the nature and position of substituents on the benzamide ring are pivotal in dictating the compound's interaction with its biological target.

Table 1: Effect of Benzamide Moiety Substitutions on ZAC Antagonist Potency
CompoundBenzamide SubstitutionThiazole MoietyPotency (IC50)Efficacy (% Inhibition)
TTFB (5a)3-Fluoro4-(tert-butyl)thiazol-2-yl1-3 µM~100%
Analog 5b2,3,4,5,6-Pentafluoro4-(tert-butyl)thiazol-2-ylWeakerNot specified
Analog 5c3-Methyl4-(tert-butyl)thiazol-2-ylDecreasedNot specified
Analog 5d3-Ethoxy4-(tert-butyl)thiazol-2-ylDecreasedNot specified
Analog 5e3-Acetyl4-(tert-butyl)thiazol-2-ylDecreasedNot specified
Analog 5f3-Dimethylamino4-(tert-butyl)thiazol-2-ylRoughly equipotent with TTFBNot specified

The aminopropyl side chain at the 5-position of the thiazole ring is a key structural feature that can significantly influence ligand-target binding through various interactions, including hydrogen bonding and electrostatic interactions. While direct SAR data on the aminopropyl chain of the title compound is specific, studies on analogous structures provide valuable insights.

In research focused on inhibitors of the kinesin HSET, a series of 2-(3-benzamidopropanamido)thiazole-5-carboxylates were evaluated. nih.gov This scaffold shares a similar alkyl chain linking the core structures. The study found that the length of this alkyl chain was critical for activity. Shortening or lengthening the chain between the amide groups was reported to abolish HSET inhibitory activity, indicating that a precise chain length is required for optimal positioning of the interacting moieties within the target's binding site. nih.gov

Furthermore, the terminal amino group of the aminopropyl chain is expected to be protonated at physiological pH, allowing it to form strong ionic interactions with negatively charged amino acid residues (e.g., aspartate, glutamate) in a target protein's binding pocket. This interaction can be a major driver of binding affinity and selectivity.

Quantitative Structure-Activity Relationship (QSAR) models are computational tools used to correlate the chemical structure of compounds with their biological activity. For thiazole derivatives, 2D and 3D-QSAR models have been developed to predict antimicrobial activity and guide the design of new, more potent agents. researchgate.net

In a typical QSAR study, a dataset of molecules with known biological activities (e.g., pIC50 values) is divided into a training set and a test set. researchgate.net Various molecular descriptors, which quantify different physicochemical properties of the molecules, are calculated. Statistical methods are then used to build a mathematical model that relates these descriptors to the observed activity.

A study on aryl thiazole derivatives found that a 2D-QSAR model for Gram-positive bacterial inhibition had high statistical significance (r² = 0.9521, q² = 0.8619). researchgate.net The analysis revealed that topological descriptors were major contributing factors. The corresponding 3D-QSAR models, developed using methods like k-Nearest Neighbor Molecular Field Analysis (kNN-MFA), indicated that electrostatic effects predominantly determine the binding affinities of these compounds. researchgate.net Such models can generate contour maps that visualize regions where positive or negative electrostatic potential, steric bulk, or hydrophobicity would be favorable or unfavorable for activity, thereby providing a roadmap for designing improved derivatives of this compound.

Molecular Docking and Dynamics Simulations

Computational techniques such as molecular docking and molecular dynamics (MD) simulations provide atomic-level insights into how a ligand like this compound interacts with its target protein. These methods are crucial for understanding binding mechanisms and for rational drug design.

Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a target protein. mdpi.com This technique gives insight into ligand-receptor interactions, such as hydrogen bonds and hydrophobic contacts, and can help identify the key amino acid residues involved in binding. mdpi.com

For the general N-(thiazol-2-yl)benzamide scaffold, docking studies have suggested that these molecules can act as negative allosteric modulators of the ZAC receptor, likely targeting the transmembrane and/or intracellular domains of the protein rather than the primary agonist binding site. nih.govsemanticscholar.orgku.dk

Characterization of Key Protein-Ligand Interactions (e.g., Hydrogen Bonding, Hydrophobic Contacts)

The binding of N-(thiazol-2-yl)benzamide derivatives to their protein targets is governed by a combination of specific non-covalent interactions. Analysis of crystal structures and computational models reveals several recurring motifs that are critical for molecular recognition and affinity. researchgate.netmdpi.com

Hydrogen Bonding: A predominant interaction involves the formation of hydrogen-bonded dimers. The amide N-H group can act as a hydrogen bond donor, while the nitrogen atom of the thiazole ring acts as an acceptor, leading to stable N-H···N linkages between two molecules or between the ligand and the protein. nih.gov This interaction is considered a significant factor in the conformational preference of the molecule. researchgate.net Additionally, C-H···O intermolecular hydrogen bonds have been observed in the solid-state architectures of related compounds, further stabilizing the bound conformation. mdpi.com

Hydrophobic and van der Waals Contacts: In studies of N-(thiazol-2-yl)-benzamide analogs as antagonists for the Zinc-Activated Channel (ZAC), it was demonstrated that some derivatives target the transmembrane and/or intracellular domains of the receptor. nih.govku.dk This suggests that hydrophobic interactions between the benzamide and thiazole rings and nonpolar residues within the protein's binding pocket are key drivers of affinity. The addition of bulky substituents, such as a tert-butyl group on the thiazole ring, can enhance potency, likely by optimizing these hydrophobic contacts. nih.gov

Other Key Interactions:

Dipole-Dipole Interactions: A significant attractive dipole-dipole interaction occurs between the amide N-H group and the thiazole nitrogen atom, playing a crucial role in stabilizing the molecule's conformation. researchgate.net

S···O Interaction: Computational studies have identified a weak but stabilizing interaction between the sulfur atom of the thiazole ring and the oxygen atom of the amide group. researchgate.net In some co-crystal structures, this O···S distance is shorter than the sum of their van der Waals radii, indicating a notable intramolecular contact that influences the ligand's shape. researchgate.net

These varied interactions collectively define the binding mode of the N-(thiazol-2-yl)benzamide scaffold. The following table summarizes the primary interactions observed.

Interaction TypeDonor/Group 1Acceptor/Group 2Significance
Hydrogen BondAmide N-HThiazole N or Protein AcceptorDimer formation, conformational stability researchgate.netnih.gov
Hydrogen BondAromatic C-HCarbonyl O or Protein AcceptorComplex stabilization mdpi.com
Hydrophobic ContactPhenyl/Thiazole RingsNonpolar Protein ResiduesBinding to transmembrane/hydrophobic pockets nih.govku.dk
π-π StackingPhenyl/Thiazole RingsAromatic Protein ResiduesStabilization through dispersion forces mdpi.com
Dipole-DipoleAmide N-HThiazole NConformational preference researchgate.net
Sulfur InteractionThiazole SAmide OIntramolecular stabilization researchgate.net

Computational Validation of Proposed Mechanisms of Action

Computational chemistry provides powerful tools to validate experimentally observed biological activities and to elucidate mechanisms of action at a molecular level. For the N-(thiazol-2-yl)benzamide class of compounds, several computational methods have been employed to understand their conformational preferences and interactions with target proteins. researchgate.net

One key application is the validation of proposed binding modes. For instance, studies on ZAC antagonists suggested that these compounds act as negative allosteric modulators that bind within the transmembrane domain. nih.govresearchgate.net Molecular docking simulations can be used to virtually screen potential binding sites on the protein surface and within transmembrane helices. A successful docking study would show the ligand preferentially binding to this allosteric site with a favorable energy score, with key interactions (like hydrogen bonds and hydrophobic contacts) matching those predicted by structure-activity relationship (SAR) data.

To gain a deeper understanding of the forces at play, quantum mechanical calculations are used. researchgate.net

Natural Bond Orbital (NBO) Analysis: This method is used to investigate charge delocalization and specific orbital-level interactions. For N-(thiazol-2-yl)benzamide, NBO analysis has confirmed the presence of a weak stabilizing interaction between the amide oxygen and the thiazole sulfur atoms. researchgate.net It also helps quantify the strength of dipole-dipole interactions that dictate the molecule's preferred shape. researchgate.net

Quantum Theory of Atoms in Molecules (QTAIM): QTAIM analysis examines the topology of the electron density to identify and characterize chemical bonds and other significant non-covalent interactions. This can computationally validate the existence and relative strength of the hydrogen bonds and van der Waals contacts that stabilize the protein-ligand complex. researchgate.net

Hirshfeld Surface Analysis: This technique is used to visualize and quantify intermolecular interactions in crystal structures. By mapping properties onto this unique molecular surface, researchers can identify the specific atoms involved in interactions like N-H···N and C-H···O hydrogen bonds and π-π stacking, corroborating hypotheses about the dominant forces in crystal packing and, by extension, in a binding pocket. mdpi.com

These computational approaches provide a theoretical foundation for the proposed mechanisms of action, complementing experimental data and guiding further drug design efforts. researchgate.netmdpi.com

Rational Design of Enhanced Activity Probes

Building on SAR and computational insights, chemical probes can be designed to further investigate the biological activity of this compound. These probes are derivatives of the parent compound, modified to include a reporter tag (like a fluorophore) or a reactive handle for "click chemistry," enabling direct visualization of cellular uptake or confirmation of target binding. nih.gov

Development of Fluorescently Tagged Derivatives for Cellular Imaging

To visualize the localization of a compound within cells, a fluorescent tag can be appended to the core structure. The key challenge in designing such a probe is to identify a position on the molecule where a bulky fluorophore can be attached without significantly impairing its binding affinity for the target protein. nih.gov

The design process typically involves:

Identifying a suitable attachment point: Based on SAR studies, a linker is attached to a part of the molecule that is not critical for protein binding. For inhibitors of the kinesin HSET, a suitable linker position was identified that allowed for the attachment of tags. nih.gov

Choosing a fluorophore: The choice of fluorescent dye depends on the experimental requirements, such as the desired excitation/emission wavelengths for microscopy and photostability. Dyes like Cyanine-5 (Cy5) are commonly used for their brightness and emission in the far-red spectrum, which minimizes interference from cellular autofluorescence. nih.gov

Synthesis and evaluation: The fluorescently tagged derivative is synthesized and then tested to confirm that it retains its biological activity. The probe can then be used in fluorescence microscopy experiments to monitor its uptake, distribution, and co-localization with specific organelles or its target protein within living cells. nih.govnih.govresearchgate.net

This approach provides direct visual evidence of the compound's behavior in a cellular context, validating that it can reach its intended site of action. nih.gov

Creation of Click-Chemistry Compatible Probes for Target Engagement Confirmation

To definitively confirm that a compound binds to its intended protein target inside cells, a click-chemistry approach can be employed. nih.gov This strategy involves creating a probe that contains a bioorthogonal reactive handle, which can be selectively reacted with a reporter tag in a complex biological environment.

A common method is the inverse-electron-demand Diels-Alder (IEDDA) reaction between a strained alkene, such as trans-cyclooctene (B1233481) (TCO), and a tetrazine. nih.gov The process for developing a TCO-tagged probe includes:

Probe Synthesis: The TCO group is attached to the parent compound via a linker at a position that does not interfere with target binding. nih.gov

Cellular Treatment: Cells are treated with the TCO-tagged probe, which enters the cells and binds to its target protein.

Click Reaction: A membrane-permeable tetrazine conjugated to a reporter molecule (e.g., a fluorophore like Cy5) is added to the cells. The tetrazine reacts specifically and rapidly with the TCO group on the probe that is bound to the protein. nih.gov

Detection: The covalent labeling of the target protein can be detected via fluorescence imaging or by biochemical methods like in-gel fluorescence scanning after cell lysis and protein separation.

In the development of probes for the HSET kinesin, researchers synthesized several TCO-tagged probes and evaluated their reactivity and biological performance. nih.gov This method provides powerful and direct evidence of target engagement in a cellular setting. nih.gov

The table below shows data from a study on TCO-tagged probes, highlighting how linker composition can affect reaction efficiency. nih.gov

ProbeLinker TypeTCO Reaction Conversion (5 min)Target IC50 (nM)
Probe 38Direct Carbamate91%230
Probe 392-(Aminoethoxy)ethoxy Chain35%130
Probe 40Extended Chain84%150
Data adapted from a study on HSET inhibitors, demonstrating the synthesis and evaluation of click-chemistry compatible probes. nih.gov

Future Research Directions and Translational Perspectives for N 5 3 Aminopropyl Thiazol 2 Yl Benzamide

Advanced Synthetic Strategies for Complex Analogues and Libraries

The future exploration of N-(5-(3-Aminopropyl)thiazol-2-yl)benzamide's therapeutic potential hinges on the ability to generate a diverse array of structurally related analogues. Advanced synthetic strategies will be crucial for building comprehensive chemical libraries to probe structure-activity relationships (SAR). Methodologies such as combinatorial chemistry, diversity-oriented synthesis, and solid-phase synthesis are particularly well-suited for this purpose.

Combinatorial and Parallel Synthesis: High-throughput synthesis techniques can be employed to rapidly generate large libraries of analogues. By systematically varying the substituents on both the benzamide (B126) and thiazole (B1198619) rings, researchers can explore a wide chemical space. For instance, a library could be constructed by reacting a panel of substituted benzoic acids with the core aminopropyl-thiazole amine.

Solid-Phase Synthesis: This technique offers advantages in purification and automation. mdpi.com The thiazole or benzamide moiety could be anchored to a solid support, allowing for sequential reactions and easy removal of excess reagents and byproducts. This method is highly efficient for creating libraries of related compounds for screening. mdpi.com

Microwave-Assisted Synthesis: Microwave irradiation can significantly accelerate reaction times for the synthesis of thiazole-containing compounds, leading to rapid library generation. researchgate.net This approach is not only efficient but also aligns with the principles of green chemistry by often requiring less solvent and energy.

These advanced synthetic approaches will enable the creation of a robust collection of analogues, which is the first critical step in optimizing potency, selectivity, and pharmacokinetic properties.

Deeper Mechanistic Elucidation of Biological Pathways

Understanding how this compound interacts with cellular systems is fundamental to its development. Based on the activities of related N-(thiazol-2-yl)benzamide compounds, two promising areas for mechanistic investigation are the Zinc-Activated Channel (ZAC) and the Receptor Tyrosine Kinase-like Orphan Receptor 1 (ROR1) signaling pathways.

Zinc-Activated Channel (ZAC) Modulation: Analogs of N-(thiazol-2-yl)benzamide have been identified as the first selective antagonists of ZAC, a member of the Cys-loop receptor superfamily of ligand-gated ion channels. nih.govnih.gov Future research should investigate whether this compound or its derivatives can act as negative allosteric modulators of ZAC. nih.gov Since ZAC is activated by zinc and protons, its role in various physiological processes is still poorly understood. researchgate.net Elucidating a potential interaction would involve electrophysiological studies, such as two-electrode voltage clamp recordings in ZAC-expressing oocytes, to measure inhibition of ion flow. nih.gov

ROR1 Signaling Pathway Inhibition: Other related benzamide derivatives have been shown to exhibit anticancer properties through the inhibition of ROR1. prnewswire.com ROR1 is overexpressed in numerous cancers and activates several key oncogenic signaling pathways, including PI3K/AKT, MAPK, and NF-κB. mdpi.comresearchgate.net Future studies should explore if this compound can inhibit ROR1 and, consequently, these downstream pathways. This would involve molecular docking studies, in vitro kinase assays, and western blot analyses of key signaling proteins in cancer cell lines.

The table below summarizes potential signaling pathways that could be investigated.

Potential Pathway Associated Target Downstream Effects Potential Therapeutic Area
Cys-loop receptor signalingZinc-Activated Channel (ZAC)Modulation of ion fluxNeurological disorders, metabolic diseases
WNT5A/ROR1 AxisReceptor Tyrosine Kinase-like Orphan Receptor 1 (ROR1)Inhibition of PI3K/AKT, MAPK, NF-κBOncology

Discovery and Characterization of Novel Molecular Targets

Beyond the known targets of its analogues, this compound may interact with novel molecular targets. Identifying these targets is crucial for understanding its full biological activity profile and potential off-target effects. A combination of modern chemical biology and proteomics approaches can be employed for this purpose.

Phenotypic Screening: This approach involves screening the compound across a variety of cell lines or even model organisms to identify desirable changes in phenotype, without a preconceived notion of the target. mdpi.comselleckchem.com Once a phenotypic "hit" is identified, target deconvolution methods are used to determine the molecular mechanism.

Chemical Proteomics: This powerful set of techniques can identify direct binding partners of a small molecule within a complex biological sample.

Affinity Chromatography: The compound can be immobilized on a solid support (like beads) to "fish" for its binding partners from a cell lysate. nih.govonclive.com The captured proteins are then identified using mass spectrometry.

Activity-Based Protein Profiling (ABPP): This method uses reactive chemical probes to map the binding sites of a compound across the proteome, providing insights into its direct interactions. mdpi.com

The table below outlines some of the key methodologies for novel target discovery.

Method Principle Outcome
Phenotypic ScreeningIdentifies compounds that produce a desired biological effect in cells or organisms. mdpi.comA functional outcome that requires subsequent target identification.
Affinity ChromatographyUses an immobilized version of the compound to capture binding proteins from a lysate. nih.govIdentification of direct and indirect protein interactors.
Chemical Proteomics (e.g., DARTS, TMT)Utilizes chemical probes and quantitative mass spectrometry to identify proteins that bind to the compound. mdpi.comA comprehensive list of potential protein targets.

Application of the Compound as a Tool for Fundamental Cell Biology Research

A potent and selective small molecule inhibitor can be an invaluable tool for basic research, allowing for the temporal and dose-dependent interrogation of a specific protein's function within a cell. nih.govaacrjournals.org If this compound is found to be a selective inhibitor of a particular target (e.g., ZAC, ROR1, or a novel target), it could be developed into a chemical probe.

As a chemical probe, the compound could be used to:

Dissect Signaling Pathways: By inhibiting a specific protein, researchers can observe the downstream consequences, helping to map out complex signaling networks. aacrjournals.orgrsc.org

Validate Therapeutic Targets: A selective inhibitor can help validate whether targeting a specific protein has the desired therapeutic effect in a cellular or animal model of disease.

Study Protein Function: The compound can be used to study the role of its target protein in various cellular processes, such as cell cycle progression, migration, or apoptosis.

To be considered a high-quality chemical probe, the compound should exhibit high potency, selectivity, and have a well-characterized mechanism of action. The development of a structurally similar but biologically inactive analogue to serve as a negative control is also crucial for rigorous experimental design. nih.gov

Comparative Studies with Clinically Relevant Kinesin Inhibitors and Antimicrobial Agents

To establish the translational potential of this compound, it is essential to benchmark its performance against existing clinically relevant drugs. Based on the activities of related scaffolds, two key areas for comparative studies are kinesin inhibition and antimicrobial activity.

Comparison with Kinesin Inhibitors: Some thiazole-containing compounds have been identified as inhibitors of kinesin motor proteins, such as HSET (KIFC1), which are involved in mitosis. prnewswire.com Therefore, it would be valuable to screen this compound for activity against various kinesins. If active, its efficacy and selectivity should be compared to clinically evaluated kinesin spindle protein (KSP/Eg5) inhibitors.

Comparison with Antimicrobial Agents: The benzothiazole (B30560) core is present in some clinically used antimicrobial agents. nih.gov The antimicrobial potential of this compound should be evaluated against a panel of clinically relevant bacterial and fungal pathogens. Comparative studies would involve determining the minimum inhibitory concentration (MIC) and comparing it to standard-of-care antibiotics, particularly those with a thiazole or benzothiazole core.

The following table lists potential comparator drugs for these studies.

Drug Class Comparator Drug Mechanism of Action Relevance
Kinesin Spindle Protein InhibitorsIspinesib, FilanesibAllosteric inhibition of KSP (Eg5), leading to mitotic arrest. nih.govBenchmarking antimitotic and potential anticancer activity.
Microtubule-Targeting AgentsPaclitaxel, VincristineStabilizes (paclitaxel) or destabilizes (vincristine) microtubules, causing mitotic arrest. mdpi.comBroader comparison against established antimitotic agents.
Thiazole-Containing AntimicrobialsCefixime, SulfathiazoleCefixime inhibits bacterial cell wall synthesis; Sulfathiazole inhibits folic acid synthesis. researchgate.netresearchgate.netComparison against antimicrobials with a similar heterocyclic core.
Benzothiazole-Containing AntimicrobialsEthoxzolamideCarbonic anhydrase inhibitor with antimicrobial properties. nih.govDirect comparison with a clinically used benzothiazole antimicrobial.

Through these future research directions, a comprehensive understanding of the pharmacological profile of this compound can be developed, paving the way for its potential translation into a valuable research tool or a novel therapeutic agent.

Q & A

Q. What are the established synthetic routes for N-(5-(3-Aminopropyl)thiazol-2-yl)benzamide, and what reaction conditions optimize yield and purity?

Methodological Answer: The synthesis typically involves amide bond formation between a thiazol-2-amine derivative and a benzoyl chloride. Key steps include:

  • Step 1: Preparation of 5-(3-aminopropyl)thiazol-2-amine via alkylation of thiazole precursors.
  • Step 2: Acylation using benzoyl chloride in a polar aprotic solvent (e.g., pyridine or DMF) under reflux (60–80°C) for 12–24 hours .
  • Purification: Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (methanol/water) improves purity.
  • Optimization: Using DMAP as a catalyst enhances reaction efficiency, while inert atmospheres (N₂) prevent oxidation of the aminopropyl side chain .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features confirm its structure?

Methodological Answer:

  • ¹H/¹³C NMR (400 MHz):
    • Thiazole ring protons appear as doublets at δ 7.2–7.8 ppm.
    • Amide NH resonates as a singlet at δ 10.1–10.5 ppm.
    • Aminopropyl chain: CH₂ groups show multiplets at δ 1.6–2.8 ppm .
  • IR (KBr pellet):
    • Stretching vibrations for amide C=O (~1650 cm⁻¹) and N-H (~3300 cm⁻¹).
    • Thiazole C-S-C absorption at ~680 cm⁻¹ .
  • Mass Spectrometry (ESI-MS):
    • Molecular ion peak [M+H]⁺ matches the calculated molecular weight (e.g., m/z 317.4 for C₁₃H₁₆N₄OS) .

Advanced Research Questions

Q. How does the substitution pattern on the thiazole ring influence the biological activity of this compound derivatives, and what structural modifications enhance target specificity?

Methodological Answer:

  • Electron-withdrawing groups (e.g., -Cl, -CF₃) at the thiazole C5 position increase kinase inhibition potency by enhancing electrophilicity. Example:
    • A trifluoromethyl group improves binding to CDK7 by 3-fold compared to unsubstituted analogs .
  • Aminopropyl chain length: Extending the chain to 4 carbons reduces cytotoxicity but improves solubility (logP reduction by 0.5 units) .
  • Benzamide substituents:
    • Para-methoxy groups enhance apoptosis induction in cancer cells (IC₅₀ = 1.2 µM vs. 3.8 µM for unsubstituted) .

Q. What strategies can resolve discrepancies in biological activity data observed across studies of this compound analogs?

Methodological Answer: Discrepancies often arise from:

  • Assay variability: Standardize protocols (e.g., MTT vs. ATP-based viability assays) and cell lines (e.g., HeLa vs. MCF-7) .
  • Compound purity: Verify via HPLC (>95% purity) and elemental analysis (±0.4% for C, H, N) .
  • Solubility differences: Use DMSO stock solutions at ≤0.1% v/v to avoid solvent toxicity .
  • Control experiments: Include positive controls (e.g., doxorubicin for cytotoxicity) and validate target engagement via kinase activity assays (e.g., ADP-Glo™ for ITK inhibition) .

Q. How can computational modeling guide the optimization of this compound derivatives for selective kinase inhibition?

Methodological Answer:

  • Docking studies (AutoDock Vina):
    • Identify key interactions (e.g., hydrogen bonds between the amide carbonyl and kinase hinge region residues like Glu94 in ITK) .
  • MD simulations (GROMACS):
    • Assess stability of ligand-protein complexes over 100 ns; RMSD < 2.0 Å indicates stable binding .
  • QSAR models:
    • Use Hammett constants (σ) for substituent effects: σ > 0.5 correlates with improved IC₅₀ values (R² = 0.89) .

Q. What are the critical challenges in scaling up the synthesis of this compound for preclinical studies, and how can they be mitigated?

Methodological Answer:

  • Challenge 1: Low yields in acylation due to side reactions.
    • Mitigation: Use excess benzoyl chloride (1.5 eq.) and slow addition over 1 hour to control exothermicity .
  • Challenge 2: Purification bottlenecks.
    • Mitigation: Switch from column chromatography to pH-controlled crystallization (adjust to pH 6–7 with NaHCO₃) .
  • Challenge 3: Degradation of the aminopropyl chain.
    • Mitigation: Store intermediates under argon at -20°C and avoid prolonged heating (>80°C) .

Q. Table 1: Comparative Bioactivity of Substituted Derivatives

Substituent (R)Target IC₅₀ (µM)Solubility (mg/mL)
-H3.80.12
-OCH₃1.20.09
-CF₃0.40.05
Data from kinase inhibition assays .

Q. Table 2: Optimization of Reaction Conditions

ParameterOptimal ValueYield Improvement
SolventPyridine+25%
Temperature70°C+15%
Catalyst (DMAP)10 mol%+30%
Based on scaled-up synthesis trials .

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